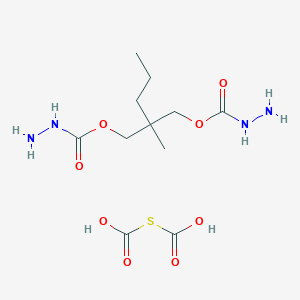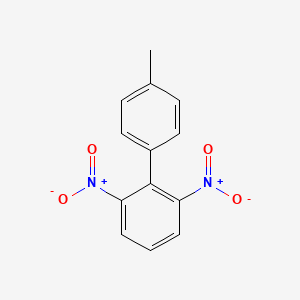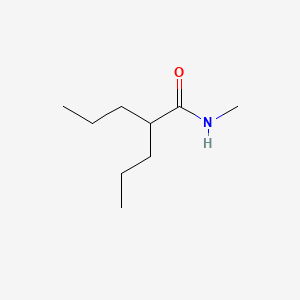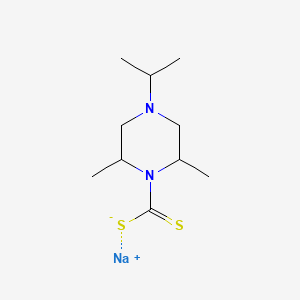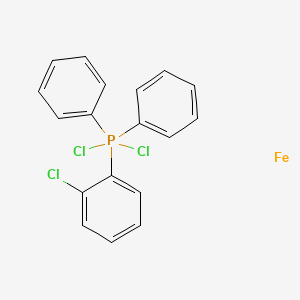
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron is a coordination compound that features a central iron atom coordinated to a dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron typically involves the reaction of iron(II) chloride with dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) species. Ligand substitution can result in a variety of new coordination compounds with different ligands.
科学的研究の応用
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: It is used in the development of new materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are particularly valuable.
作用機序
The mechanism by which dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron exerts its effects involves coordination chemistry principles. The central iron atom can undergo various oxidation and reduction states, facilitating electron transfer processes. The ligand environment around the iron atom influences its reactivity and stability, making it a versatile compound for different applications. Molecular targets and pathways involved include interactions with substrates in catalytic cycles and binding to specific sites in biological molecules.
類似化合物との比較
Similar Compounds
Dichloro-(2-chlorophenyl)-diphenylphosphine: Similar ligand structure but without the iron center.
Iron(II) chloride: Lacks the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand.
Triphenylphosphine;iron: Contains a different phosphine ligand.
Uniqueness
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron is unique due to the specific combination of its ligand and metal center. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material science applications. The presence of the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand provides additional stability and reactivity compared to other similar compounds.
特性
CAS番号 |
21144-09-2 |
|---|---|
分子式 |
C18H14Cl3FeP |
分子量 |
423.5 g/mol |
IUPAC名 |
dichloro-(2-chlorophenyl)-diphenyl-λ5-phosphane;iron |
InChI |
InChI=1S/C18H14Cl3P.Fe/c19-17-13-7-8-14-18(17)22(20,21,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H; |
InChIキー |
DSHXVBAWTHMDOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3Cl)(Cl)Cl.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
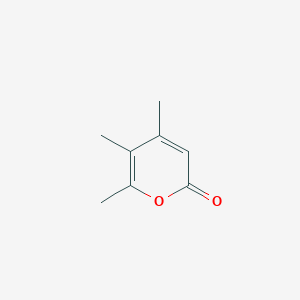
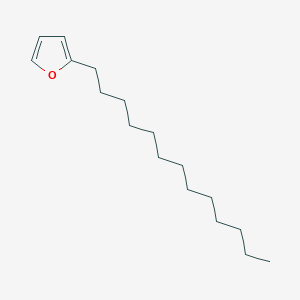
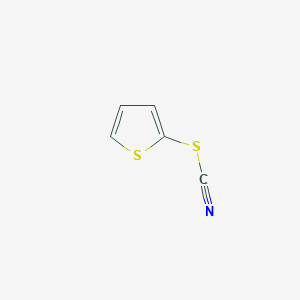
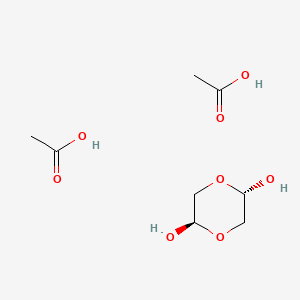


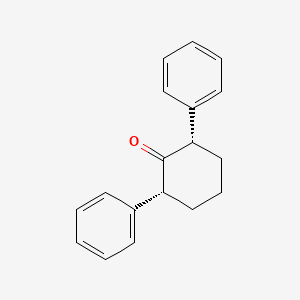
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

